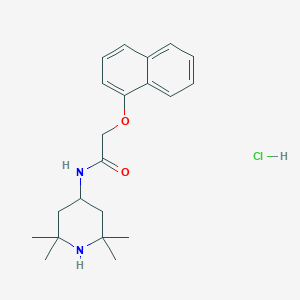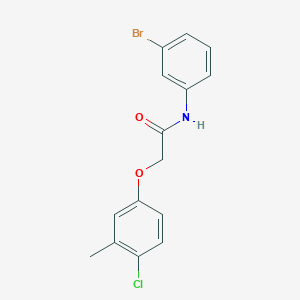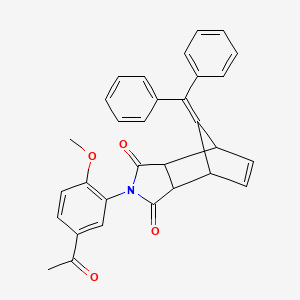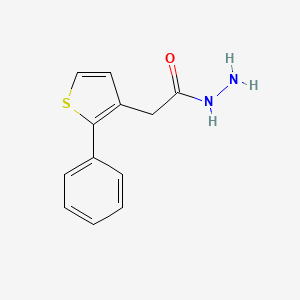![molecular formula C19H24N2O4 B5143887 Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B5143887.png)
Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone is a complex organic compound with a unique structure that combines an azepane ring, an oxazole ring, and a methoxy-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Attachment of the Methoxy-Methylphenoxy Group: This step involves the reaction of the oxazole intermediate with a methoxy-methylphenol derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Formation of the Azepane Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepane ring, where nucleophiles like amines or thiols can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: New derivatives with substituted functional groups.
Scientific Research Applications
Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone: Similar in structure but with a methylthio group instead of a methoxy group.
2-Azepanone: Contains the azepane ring but lacks the oxazole and methoxy-methylphenoxy groups.
Uniqueness
Azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
azepan-1-yl-[2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-14-7-8-16(17(11-14)23-2)24-13-18-20-15(12-25-18)19(22)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHELEPFJXKPTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=CO2)C(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-methyl-N-(oxolan-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5143811.png)
![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5143831.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5143835.png)
![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5143842.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5143850.png)
![1-ethyl-4-[(5-ethyl-3-thienyl)carbonyl]piperazine](/img/structure/B5143858.png)
![1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-3-cyclohexylurea](/img/structure/B5143860.png)

![2-(Methylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5143890.png)
![4-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5143895.png)



![1-[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B5143921.png)
